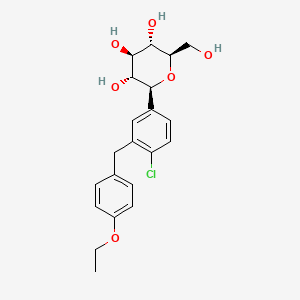

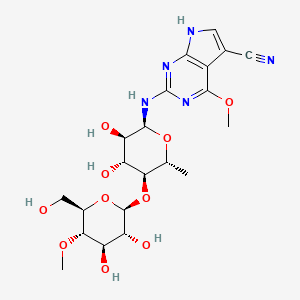

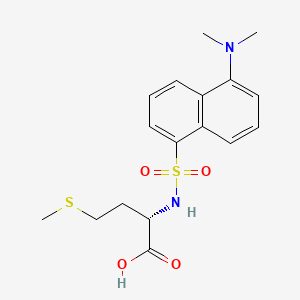

![molecular formula C17H12BrF2N3OS B1669879 3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1669879.png)

3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

描述

DC_AC50 是一种化学化合物,以其作为铜伴侣蛋白 Atox1 和 CCS 的双重抑制剂而闻名。这些伴侣蛋白对细胞内铜转运至关重要,而铜转运对各种细胞过程必不可少。 通过抑制这些蛋白,DC_AC50 打破了细胞内的铜稳态,使其成为癌症研究和治疗的宝贵工具 .

作用机制

DC_AC50 通过与铜伴侣蛋白 Atox1 和 CCS 结合发挥作用,抑制其功能。这种铜转运的破坏导致癌细胞内氧化应激增加,因为铜对于抗氧化酶(如超氧化物歧化酶 (SOD1))的活性至关重要。 由此产生的氧化应激和线粒体功能受损有助于抑制癌细胞增殖和存活 .

生化分析

Biochemical Properties

DC_AC50 plays a significant role in biochemical reactions by inhibiting the copper chaperones Atox1 and CCS . Atox1 binds Cu (I) with a conserved CXXC motif and delivers copper to the N-terminal metal-binding domains of ATP7A and ATP7B in the secretory pathway . DC_AC50 binds to Atox1 and full-length CCS with Kd values of approximately 6.8 μM and 8.2 μM, respectively .

Cellular Effects

DC_AC50 has been shown to have significant effects on various types of cells. It exhibits IC50 values of 9.88 μM, 12.57 μM, 5.96 μM, and 6.68 μM in Canine Abrams, Canine D1, human HOS, and human MG63 cells, respectively . DC_AC50-treated cells are significantly less mitotically active, demonstrating a decreased expression of phospho-histone H3 and cell cycle analysis .

Molecular Mechanism

The molecular mechanism of action of DC_AC50 involves its binding to Atox1 and CCS, inhibiting their function . This inhibition disrupts copper trafficking across mitochondrial membranes in cancer cells, leading to reduced cell proliferation .

Temporal Effects in Laboratory Settings

Over time, DC_AC50 has been observed to increase copper and reactive oxygen species (ROS) levels and decrease COX activity and lipid biosynthesis in H1299 cells when used at a concentration of 10 μM . It inhibits the proliferation of H1299, K562, MDA-MB-231, and 212LN cancer cells, but not PIG1, HDF, HaCaT, or MCF-10A cells, in a concentration-dependent manner .

Dosage Effects in Animal Models

While specific dosage effects of DC_AC50 in animal models are not currently available, the compound’s effects on various cell lines suggest that it may have differential impacts at different concentrations .

Metabolic Pathways

DC_AC50 is involved in the metabolic pathways related to copper homeostasis . By inhibiting Atox1 and CCS, it disrupts the normal trafficking of copper ions, which can have downstream effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of DC_AC50 within cells and tissues are likely related to its role in copper homeostasis . Specific details about its interactions with transporters or binding proteins are not currently available.

Subcellular Localization

The subcellular localization of DC_AC50 is not explicitly known. Given its role in copper homeostasis, it is likely to be found in areas of the cell where copper ions are trafficked, such as the cytoplasm and potentially the mitochondria .

准备方法

合成路线和反应条件

DC_AC50 的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括:

核心结构的形成: DC_AC50 的核心结构通过一系列缩合和环化反应合成。这通常涉及使用芳香族化合物和杂环化学。

官能团修饰: 后续步骤包括引入对化合物生物活性至关重要的官能团。这可能包括卤化、硝化和磺化反应。

工业生产方法

DC_AC50 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率和成本效益进行了优化,通常涉及用于反应监测和控制的自动化系统。主要考虑因素包括:

可扩展性: 确保合成路线可以放大,而不会显著降低产率或纯度。

安全性: 实施安全措施以处理潜在的危险试剂和条件。

环境影响: 尽可能减少废物,使用环保溶剂和试剂.

化学反应分析

反应类型

DC_AC50 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变官能团,从而改变化合物的活性。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物

从这些反应中形成的主要产物包括 DC_AC50 的各种衍生物,每种衍生物都可能具有不同的生物活性。 这些衍生物通常被研究以了解构效关系并优化化合物的功效 .

科学研究应用

DC_AC50 在科学研究中有着广泛的应用:

化学: 用作研究铜依赖性生化途径和反应的工具。

生物学: 有助于了解铜伴侣蛋白在细胞过程和疾病中的作用。

医学: 正在研究其在癌症治疗中的潜力,特别是在通过破坏癌细胞中的铜稳态来克服化疗耐药性方面。

工业: 用于开发针对铜依赖性途径的新药和治疗剂.

相似化合物的比较

类似化合物

四硫代钼酸盐™: 另一种靶向铜代谢的化合物,但通过直接螯合铜离子起作用。

四硫代钼酸铵: 与 TM 类似,用于铜螯合疗法。

双硫仑: 一种戒酒药,它也抑制铜依赖性酶,并在癌症治疗中显示出潜力。

DC_AC50 的独特性

DC_AC50 独特之处在于其对 Atox1 和 CCS 的双重抑制,使其在靶向铜转运途径方面更具特异性,而不会直接螯合铜离子。这种特异性降低了正常细胞中铜耗竭相关的副作用风险,使其成为靶向癌症治疗的有希望的候选药物。

属性

IUPAC Name |

6-amino-N-(2-bromo-4,6-difluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrF2N3OS/c18-10-5-8(19)6-11(20)14(10)23-16(24)15-13(21)9-4-7-2-1-3-12(7)22-17(9)25-15/h4-6H,1-3,21H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNOJNBNTVQPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=C(C=C(C=C4Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrF2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

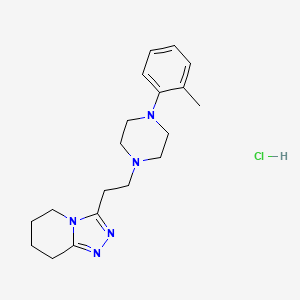

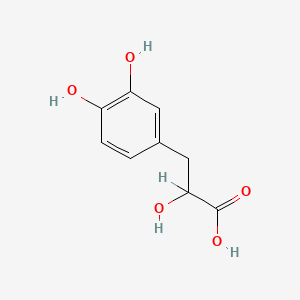

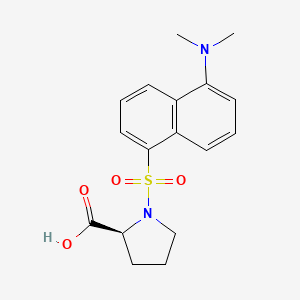

![2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine](/img/structure/B1669796.png)

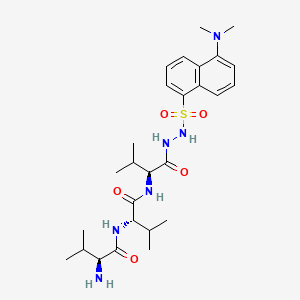

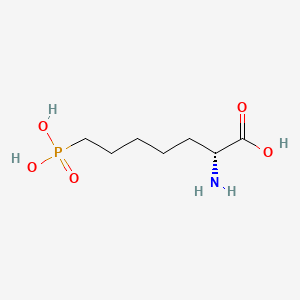

![N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide](/img/structure/B1669811.png)